4-(1H-tetrazol-1-yl)phenyl 2-(2-fluorophenoxy)propanoate
Description
4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL 2-(2-FLUOROPHENOXY)PROPANOATE is a complex organic compound that features a tetrazole ring and a fluorophenoxy group. Tetrazoles are known for their diverse biological applications and are often used in medicinal chemistry due to their ability to act as bioisosteres of carboxylic acids .
Properties
Molecular Formula |
C16H13FN4O3 |
|---|---|
Molecular Weight |
328.30 g/mol |
IUPAC Name |
[4-(tetrazol-1-yl)phenyl] 2-(2-fluorophenoxy)propanoate |
InChI |
InChI=1S/C16H13FN4O3/c1-11(23-15-5-3-2-4-14(15)17)16(22)24-13-8-6-12(7-9-13)21-10-18-19-20-21/h2-11H,1H3 |
InChI Key |
HSHXKUAWJUSARM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)OC1=CC=C(C=C1)N2C=NN=N2)OC3=CC=CC=C3F |
Origin of Product |
United States |
Preparation Methods
The synthesis of tetrazole derivatives, including 4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL 2-(2-FLUOROPHENOXY)PROPANOATE, can be approached through various methods. One common method involves the use of triethyl orthoformate and sodium azide . Another approach utilizes alcohols and aldehydes, or isocyanides . These methods are often chosen for their efficiency and the ability to produce high yields under moderate conditions.
Chemical Reactions Analysis
Tetrazole derivatives undergo a variety of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include acidic chlorides, anhydrides, and strong acids . The major products formed from these reactions depend on the specific conditions and reagents used, but they often include stable metallic compounds and molecular complexes .
Scientific Research Applications
4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL 2-(2-FLUOROPHENOXY)PROPANOATE has a wide range of scientific research applications. In chemistry, it is used for its ability to stabilize negative charges through delocalization, making it useful in the synthesis of stable metallic compounds . In biology and medicine, tetrazole derivatives are known for their antibacterial, antifungal, antitumor, and anti-inflammatory activities . They are also used in the development of pharmaceuticals due to their ability to penetrate cell membranes more easily than carboxylic acids .
Mechanism of Action
The mechanism of action of 4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL 2-(2-FLUOROPHENOXY)PROPANOATE involves its interaction with molecular targets through receptor-ligand interactions. The tetrazole ring’s electron density allows it to form stable complexes with various receptors, facilitating its biological activities . The specific pathways involved depend on the application, but they often include inhibition of enzymes or interaction with cellular membranes .
Comparison with Similar Compounds
Similar compounds to 4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL 2-(2-FLUOROPHENOXY)PROPANOATE include other tetrazole derivatives such as 5-phenyltetrazole and 1,2,3-thiadiazole derivatives . These compounds share similar chemical properties, such as the ability to stabilize negative charges and form stable complexes. 4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL 2-(2-FLUOROPHENOXY)PROPANOATE is unique in its specific combination of a tetrazole ring and a fluorophenoxy group, which may confer distinct biological activities and applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
